molecular formula C14H16BrNO4S B2486907 Ethyl 2-[(3-bromopropanoyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 324022-71-1

Ethyl 2-[(3-bromopropanoyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2486907
CAS No.: 324022-71-1
M. Wt: 374.25
InChI Key: JAKSETALLYIUNX-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-bromopropanoyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C14H16BrNO4S and its molecular weight is 374.25. The purity is usually 95%.
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Biological Activity

Ethyl 2-[(3-bromopropanoyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 324022-71-1) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antitumor activity, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC14H16BrNO4S
Molar Mass374.25 g/mol
CAS Number324022-71-1
StructureChemical Structure

Antitumor Activity

Recent studies have focused on the antitumor properties of this compound. A notable study evaluated its effects on breast cancer cell lines (MCF-7). The compound demonstrated significant cytotoxicity with an IC50 value ranging from 23.2 to 49.9 μM , indicating its potential as an apoptosis-inducing agent. The results showed:

  • Induction of Apoptosis : The compound led to a substantial reduction in cell viability (26.86%) and increased early apoptosis (AV+/PI−) by 8.73% , compared to untreated controls.
  • Cell Cycle Arrest : Flow cytometry analysis indicated that treatment resulted in G2/M-phase arrest (25.56%) and S-phase arrest (23.38%), suggesting interference with cell cycle progression due to the compound's action .

The mechanisms underlying the biological activity of this compound include:

  • Apoptosis Induction : The compound activates apoptotic pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Interference : It disrupts normal cell cycle progression, which is crucial for cancer proliferation.
  • Autophagy Modulation : While it did not significantly induce autophagic cell death, it inhibited autophagic processes that could lead to cell survival .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in various cancer models:

  • Breast Cancer Study :
    • Conducted on MCF-7 cells.
    • Results indicated significant apoptosis and necrosis induction.
    • Improvement in hematological parameters was noted in animal models treated with the compound .
  • Analgesic Activity Assessment :
    • A separate study assessed the analgesic properties using the "hot plate" method on mice.
    • The findings revealed that derivatives similar to Ethyl 2-[(3-bromopropanoyl)amino]-7-oxo exhibited analgesic effects exceeding those of standard analgesics like metamizole .

Properties

IUPAC Name

ethyl 2-(3-bromopropanoylamino)-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO4S/c1-2-20-14(19)11-8-4-3-5-9(17)12(8)21-13(11)16-10(18)6-7-15/h2-7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKSETALLYIUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2=O)NC(=O)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.